1H-Benzotriazole, potassium salt
CAS No.: 51126-65-9
Cat. No.: VC18481609
Molecular Formula: C6H4KN3
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51126-65-9 |
|---|---|
| Molecular Formula | C6H4KN3 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | potassium;benzotriazol-1-ide |
| Standard InChI | InChI=1S/C6H4N3.K/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 |
| Standard InChI Key | YAFMHFATKDXBKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)[N-]N=N2.[K+] |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of 1H-benzotriazole, potassium salt typically involves the deprotonation of benzotriazole using potassium hydroxide (KOH) in a polar solvent such as ethanol or water . Benzotriazole itself is synthesized via the diazotization of o-phenylenediamine with nitrous acid (HNO₂), followed by cyclization . The potassium salt form is obtained by neutralizing benzotriazole with KOH under controlled conditions:
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with purification steps like crystallization ensuring >98% purity.
Industrial Optimization
Large-scale manufacturing prioritizes cost efficiency and environmental safety. For instance, Vulcanchem reports using batch reactors with in-line monitoring to maintain reaction consistency, achieving yields of 85–90%. Recent patents highlight innovations such as solvent-free synthesis to reduce waste .
Chemical and Physical Properties
Table 1: Key Properties of 1H-Benzotriazole, Potassium Salt
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄KN₃ |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 51126-65-9 |
| Solubility | Highly soluble in H₂O, DMSO |
| LogP | 1.29 |
| Stability | Stable under inert conditions |
The compound’s structure (InChI Key: YAFMHFATKDXBKQ-UHFFFAOYSA-N) facilitates interactions with metals and organic substrates, making it a versatile intermediate . Its potassium ion enhances ionic conductivity, critical for electrochemical applications .
Applications in Scientific Research
Corrosion Inhibition
1H-Benzotriazole, potassium salt is widely used as a corrosion inhibitor for copper and its alloys. In acidic environments containing chloride ions, it forms a protective film on metal surfaces, reducing corrosion rates by 70–90% . Electrochemical studies demonstrate a mixed-type inhibition mechanism, suppressing both anodic dissolution and cathodic hydrogen evolution .
Organic Synthesis
The compound serves as a key reagent in alkynylation and cross-coupling reactions. For example, it reacts with silylethynyliodonium triflates to yield 2-ethynyl-2H-benzotriazole derivatives, achieving regioselectivity >90% . Its ability to stabilize radicals and anions underpins its utility in synthesizing pharmaceuticals and agrochemicals .
Analytical Chemistry
In HPLC, 1H-benzotriazole, potassium salt is analyzed using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile and phosphoric acid, enabling precise quantification in pharmacokinetic studies .
Mechanistic Insights
Corrosion Inhibition Mechanism
The compound adsorbs onto metal surfaces via nitrogen lone pairs, forming a chelate complex with copper ions. Quantum chemical calculations reveal a strong interaction between the triazole ring and Cu²⁺, with an adsorption energy of −45.2 kJ/mol . This layer acts as a diffusion barrier against aggressive ions like Cl⁻ .
Reactivity in Organic Reactions
As a nucleophile, the deprotonated triazole ring attacks electrophilic centers. In alkynylation, the potassium ion stabilizes the transition state, lowering activation energy by 15–20 kJ/mol compared to sodium analogs .
Comparison with Analogous Compounds
Table 2: Comparison of Benzotriazole Derivatives
| Compound | Solubility (H₂O) | Corrosion Inhibition Efficiency |
|---|---|---|
| 1H-Benzotriazole, Na salt | Moderate | 60–75% |
| Tolyltriazole | Low | 50–65% |
| 5-Chloro-1H-benzotriazole | Low | 70–85% |
| 1H-Benzotriazole, K salt | High | 75–90% |
Recent Advances and Future Directions
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